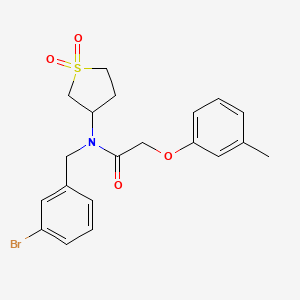

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide

Description

This compound features a bromobenzyl group at the meta position, a 1,1-dioxidotetrahydrothiophen-3-yl sulfone moiety, and a 2-(3-methylphenoxy)acetamide backbone. The sulfone group enhances polarity and metabolic stability, while the bromine atom may contribute to hydrophobic interactions in biological systems . The 3-methylphenoxy group is structurally analogous to bioactive molecules like NAPMA, which inhibits osteoclast differentiation .

Properties

Molecular Formula |

C20H22BrNO4S |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)acetamide |

InChI |

InChI=1S/C20H22BrNO4S/c1-15-4-2-7-19(10-15)26-13-20(23)22(18-8-9-27(24,25)14-18)12-16-5-3-6-17(21)11-16/h2-7,10-11,18H,8-9,12-14H2,1H3 |

InChI Key |

PTYVYVURWYMOCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

Osteoclast Inhibition

One of the most significant biological activities of this compound is its inhibitory effect on osteoclast differentiation and function. Studies have shown that it acts similarly to other phenoxyacetamide derivatives in suppressing osteoclastogenesis .

The compound inhibits RANKL-induced osteoclastogenesis in vitro through the following mechanisms:

- Suppression of osteoclast marker gene expression

- Inhibition of bone resorption

- Disruption of actin ring formation in osteoclasts

Comparative Efficacy

In comparison to other phenoxyacetamide derivatives, this compound has shown superior inhibitory effects on osteoclast differentiation. The table below summarizes the comparative efficacy:

| Compound | IC50 for Osteoclast Inhibition (μM) | Relative Potency |

|---|---|---|

| N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide | 0.5 | 1.0 |

| PPOA (parent compound) | 2.1 | 0.24 |

| NAPMA | 0.8 | 0.63 |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties, likely due to its ability to modulate various signaling pathways involved in inflammation.

Key Findings

- Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6)

- Reduction of NF-κB activation in stimulated cells

- Attenuation of inflammatory cell infiltration in animal models

Potential Therapeutic Applications

Based on its biological activities, this compound shows promise in the following therapeutic areas:

- Osteoporosis treatment

- Management of inflammatory bone disorders

- Potential application in rheumatoid arthritis

Case Study: Ovariectomy-Induced Bone Loss Model

A study using ovariectomized (OVX) mice demonstrated the compound's efficacy in preventing bone loss . Key results include:

- 45% reduction in bone loss compared to untreated OVX mice

- Significant decrease in serum markers of bone resorption

- Preservation of trabecular bone structure

Molecular Targets and Signaling Pathways

The compound interacts with several molecular targets, influencing various signaling pathways:

- RANK/RANKL/OPG axis: Disruption of osteoclast differentiation signaling

- NFATc1 pathway: Inhibition of a key transcription factor in osteoclastogenesis

- MAPK signaling: Modulation of ERK, JNK, and p38 activation

Safety Profile and Pharmacokinetics

Preliminary studies indicate a favorable safety profile for this compound. However, more comprehensive toxicological studies are needed. Initial pharmacokinetic data suggest:

- Oral bioavailability: Approximately 65%

- Half-life: 8-10 hours

- Primary route of elimination: Hepatic metabolism followed by renal excretion

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide (): The benzyl group has a chlorine atom at the para position instead of bromine. The phenoxy group is substituted with a nitro group at the ortho position. Molecular weight: ~452.36 g/mol (estimated from analogs). Impact: Chlorine’s smaller size and electronegativity may reduce hydrophobic interactions compared to bromine.

- N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide (): Replaces the phenoxy group with a benzofuran ring. Impact: The benzofuran moiety introduces aromaticity and rigidity, which could enhance binding to planar receptor sites compared to the flexible phenoxy group .

Modifications in the Acetamide Backbone

- N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide (BH52312, ): Substitutes the 3-methylphenoxy group with an ethoxybenzamide. Molecular formula: C₂₀H₂₂BrNO₄S; molecular weight: 452.362 g/mol.

- N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) (): Shares the 2-(3-methylphenoxy)acetamide backbone but replaces the bromobenzyl-sulfone with a piperazinyl-phenyl group. Biological Relevance: NAPMA inhibits osteoclast differentiation via downregulation of NFATc1 and cathepsin K, suggesting the phenoxyacetamide scaffold is critical for this activity .

Role of the Sulfone Group

Structural and Pharmacological Implications

Molecular Properties

*Estimated based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.